molecular formula C17H20F3NO5 B1326416 (2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(trifluoro-methyl)phenoxy]-2-pyrrolidinecarboxylic acid CAS No. 1135226-64-0

(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(trifluoro-methyl)phenoxy]-2-pyrrolidinecarboxylic acid

Cat. No.: B1326416
CAS No.: 1135226-64-0
M. Wt: 375.34 g/mol
InChI Key: PBYOZHFYGUBOSZ-STQMWFEESA-N
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Description

(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(trifluoro-methyl)phenoxy]-2-pyrrolidinecarboxylic acid is a synthetic organic compound that belongs to the class of pyrrolidinecarboxylic acids. This compound is characterized by the presence of a tert-butoxycarbonyl protecting group, a trifluoromethyl-substituted phenoxy group, and a pyrrolidine ring. Such compounds are often used in medicinal chemistry and organic synthesis due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(trifluoro-methyl)phenoxy]-2-pyrrolidinecarboxylic acid typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Tert-butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Attachment of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction using a phenol derivative and an appropriate leaving group.

    Final Coupling: The trifluoromethyl group is introduced through a coupling reaction using a trifluoromethylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the phenoxy group.

    Reduction: Reduction reactions can target the carbonyl groups or other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, especially at the phenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonates are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(trifluoro-methyl)phenoxy]-2-pyrrolidinecarboxylic acid is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study enzyme interactions, protein binding, and other biochemical processes. Its trifluoromethyl group can enhance the compound’s stability and bioavailability.

Medicine

In medicinal chemistry, this compound can serve as a building block for the development of pharmaceuticals. Its structural features may contribute to the design of drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of (2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(trifluoro-methyl)phenoxy]-2-pyrrolidinecarboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4S)-1-(Tert-butoxycarbonyl)-4-phenoxy-2-pyrrolidinecarboxylic acid
  • (2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(methyl)phenoxy]-2-pyrrolidinecarboxylic acid
  • (2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(fluoro)phenoxy]-2-pyrrolidinecarboxylic acid

Uniqueness

The presence of the trifluoromethyl group in (2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(trifluoro-methyl)phenoxy]-2-pyrrolidinecarboxylic acid distinguishes it from similar compounds. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to certain targets, making it unique in its applications.

Properties

IUPAC Name

(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[4-(trifluoromethyl)phenoxy]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3NO5/c1-16(2,3)26-15(24)21-9-12(8-13(21)14(22)23)25-11-6-4-10(5-7-11)17(18,19)20/h4-7,12-13H,8-9H2,1-3H3,(H,22,23)/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYOZHFYGUBOSZ-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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